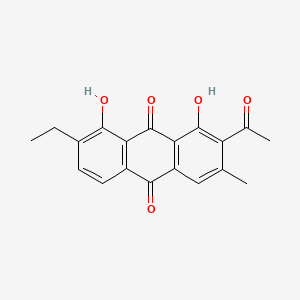
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 是一种主要用于科学研究的复杂化学化合物。它是一种双重可裂解的聚乙二醇接头,具有三单元和四单元的聚乙二醇链。 该化合物因其独特的结构和性质而被用于合成抗体-药物偶联物和蛋白水解靶向嵌合体 (PROTAC) .
准备方法
合成路线和反应条件
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从使用叔丁氧羰基 (Boc) 基团保护氨基开始。然后通过一系列偶联反应引入聚乙二醇链。三唑环是通过点击化学反应形成的,二苯并环辛炔 (DBCO) 基团是通过无铜点击反应连接的。
工业生产方法
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,通常涉及自动化合成设备和严格的质量控制措施,以确保最终产品的纯度和一致性.
化学反应分析
反应类型
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物中某些官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、pH 值和溶剂体系,以实现所需的转化 .
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成氧化聚乙二醇衍生物,而还原可以生成化合物的还原形式。
科学研究应用
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 具有广泛的科学研究应用:
化学: 用作合成复杂分子的接头,促进形成稳定的偶联物。
生物学: 用于开发 PROTAC,其靶向特定蛋白质进行降解。
医学: 抗体-药物偶联物创建中不可或缺的一部分,抗体-药物偶联物用于靶向癌症治疗。
工业: 用于生产先进材料和纳米技术应用
作用机制
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 的作用机制涉及它在偶联物中的接头作用。该化合物促进治疗剂与抗体或其他靶向分子连接。缬氨酸-瓜氨酸接头可被蛋白酶裂解,在靶环境中释放活性药物。 三唑和 DBCO 基团使点击化学反应成为可能,形成具有高特异性的稳定偶联物 .
相似化合物的比较
类似化合物
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB: 结构类似,但缺少 DMEA 基团。
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMA: 类似,但末端基团不同。
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DME: 另一个末端基团不同的变体
独特性
Boc-NH-PEG3-C2-三唑-DBCO-PEG4-VC-PAB-DMEA 由于其官能团的组合而独一无二,这为化学反应和应用提供了多功能性。 聚乙二醇链的存在增强了溶解度和生物相容性,而可裂解接头允许控制释放治疗剂 .
属性
分子式 |
C66H99N13O17 |
|---|---|
分子量 |
1346.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1 |
InChI 键 |
JYTHRLPETJLRBH-SRSCFSCASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


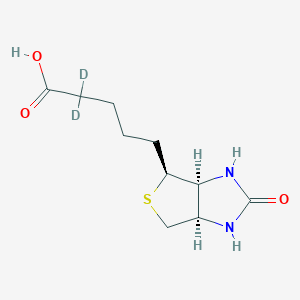
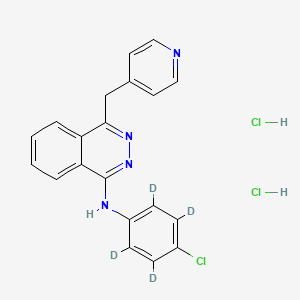
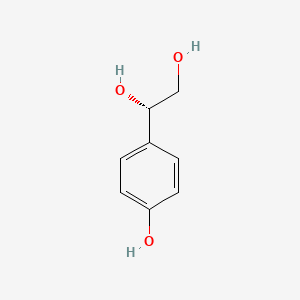


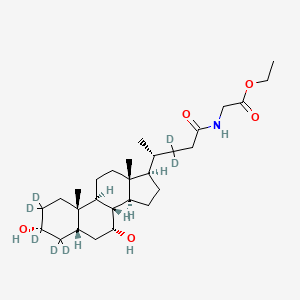
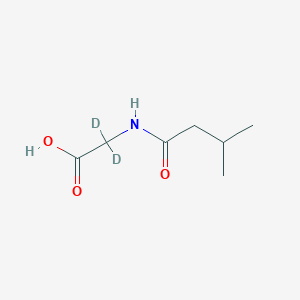



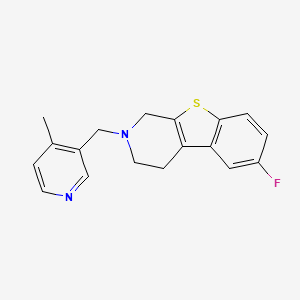
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
